6-Bromo-N-hydroxypyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTYHTGYOSBTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851110-29-6 | |
| Record name | 6-bromo-N-hydroxypyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo N Hydroxypyridine 3 Carboxamide
Retrosynthetic Analysis of the 6-Bromo-N-hydroxypyridine-3-carboxamide Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. Two primary disconnection approaches are considered for the this compound scaffold.
Approach A: Amide Bond Disconnection
The most direct and common retrosynthetic disconnection is at the amide bond (C-N bond). This simplifies the target molecule into two key synthons: an activated derivative of 6-bromonicotinic acid and hydroxylamine (B1172632). This approach is generally preferred due to the wide availability of methods for forming amide bonds. The synthesis of the 6-bromonicotinic acid precursor becomes the principal challenge in this strategy.
Approach B: C-Br Bond Disconnection
An alternative disconnection involves breaking the C-Br bond. This approach suggests a late-stage bromination of a N-hydroxypyridine-3-carboxamide precursor. However, this strategy poses significant challenges. The pyridine (B92270) ring is electron-deficient, making electrophilic aromatic substitution (such as bromination) difficult and often requiring harsh conditions that may not be compatible with the N-hydroxycarboxamide moiety. researchgate.netacs.org Therefore, controlling the regioselectivity to exclusively obtain the 6-bromo isomer would be a considerable obstacle.
Given these considerations, Approach A represents the more synthetically viable and controllable pathway for the preparation of this compound.
Synthesis of Halogenated Pyridine Precursors
The successful synthesis of the target compound relies heavily on the efficient preparation of a key intermediate, 6-bromonicotinic acid or its derivatives. This requires precise control over the regioselectivity of halogenation on the pyridine ring.
Direct bromination of the parent pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. beilstein-journals.org Such reactions, when forced, typically occur at high temperatures (e.g., >300 °C) and yield 3-bromopyridine (B30812) or a mixture of products. acs.org To achieve regioselective bromination, particularly at the 2- or 6-position, more sophisticated strategies are employed.
Activation via N-Oxidation: One effective strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. researchgate.net This modification activates the ring, making it more susceptible to electrophilic substitution, primarily at the 2- and 4-positions. Subsequent bromination followed by a deoxygenation step can yield the desired 2-brominated pyridine (equivalent to the 6-position). Baran et al. have developed mild conditions for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.comtcichemicals.com
Use of Activating Groups: The presence of strong electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can facilitate regioselective bromination. thieme-connect.com For instance, the synthesis of 6-bromonicotinic acid can be achieved from 6-hydroxynicotinic acid. The hydroxyl group can be converted into a better leaving group, such as a chloro group (using reagents like POCl3 or SOCl2), which can then be substituted or further transformed.
Electrochemical Methods: Facile and sustainable electrochemical protocols have been developed for the meta-bromination of pyridines by introducing directing groups. acs.org This method utilizes inexpensive bromine salts at room temperature, avoiding the need for harsh catalysts or oxidants. acs.org
| Method | Reagents/Conditions | Regioselectivity | Notes |
| Direct Bromination | Br2, >300 °C | Primarily C3, often mixtures | Harsh conditions, low yield. acs.org |
| N-Oxide Activation | 1. Oxidation (e.g., m-CPBA) 2. Bromination (e.g., POBr3 or Ts2O/TBABr) 3. Deoxygenation (e.g., PCl3) | C2 and C4 | Activates the ring for electrophilic attack. researchgate.nettcichemicals.comtcichemicals.com |
| From Activated Pyridines | NBS on hydroxy- or aminopyridines | Dependent on substituent position | Mild conditions, high yields for specific substrates. thieme-connect.com |
| Electrochemical Bromination | TBABr, LiClO4, MeCN/HOAc | Meta-position (with directing group) | Sustainable and mild conditions. acs.org |
This table is interactive and can be sorted by column.
Beyond direct bromination, other functionalization strategies can be employed to synthesize the required halogenated pyridine precursors.
Nucleophilic Aromatic Substitution (SNAr): In pyridine rings substituted with good leaving groups (like halogens) and activated by electron-withdrawing groups, SNAr reactions can introduce various functionalities. For example, starting with a dihalopyridine, one halogen can be selectively replaced by a nucleophile. The C2 and C4 positions are particularly susceptible to nucleophilic attack. researchgate.net
Transition-Metal Catalyzed C-H Functionalization: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions that enable the direct functionalization of C-H bonds. nih.gov Catalysts based on palladium, rhodium, iridium, and ruthenium can direct the installation of various functional groups at specific positions on the pyridine ring, including those that can later be converted to a bromine atom. beilstein-journals.orgnih.gov These methods offer high regioselectivity but often require specialized ligands and catalysts.
Construction of the N-Hydroxypyridine-3-carboxamide Moiety
Once the 6-bromonicotinic acid precursor is obtained, the final step is the formation of the N-hydroxycarboxamide. This is typically achieved through standard amide coupling techniques.
The formation of the amide bond between a carboxylic acid and an amine (in this case, hydroxylamine) is one of the most fundamental reactions in organic synthesis. The direct reaction is generally not feasible due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated.
Acyl Chloride Method: A classic and robust method involves converting the carboxylic acid (6-bromonicotinic acid) into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-bromonicotinoyl chloride is highly electrophilic and reacts readily with hydroxylamine (or its hydrochloride salt in the presence of a base) to form the desired N-hydroxycarboxamide. fishersci.co.uk
Peptide Coupling Reagents: A wide variety of coupling reagents, developed primarily for peptide synthesis, are highly effective for forming amide bonds under mild conditions. nih.gov These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine component. This approach avoids the isolation of sensitive acyl chloride intermediates. Additives are often used to improve reaction rates and suppress side reactions like racemization. rsc.org
| Coupling Reagent | Common Additive(s) | Typical Solvent(s) | Key Features |
| EDC (or DCC) | HOBt, HOAt | DMF, DCM, CH3CN | Widely used carbodiimides; DCC produces a urea (B33335) precipitate. fishersci.co.ukrsc.org |
| HATU (or HBTU) | DIPEA, Et3N | DMF | Highly efficient uronium-based reagents, fast reaction times. nih.gov |
| BOP-Cl | Et3N | Various aprotic solvents | Effective for sluggish coupling reactions. nih.gov |
| T3P® | Pyridine, Et3N | Ethyl Acetate, THF | Phosphonic anhydride-based reagent; byproducts are water-soluble. |
This table is interactive and can be sorted by column.
The reaction between an activated carboxylic acid and hydroxylamine is a well-established method for synthesizing hydroxamic acids. nih.gov
An alternative, though less common, synthetic route would be the direct N-hydroxylation of a pre-formed 6-bromopyridine-3-carboxamide. While biological N-hydroxylation of amines is a known metabolic process catalyzed by enzymes like cytochrome P450, these methods are not typically used for preparative organic synthesis. nih.govresearchgate.net
In laboratory synthesis, the direct N-hydroxylation of a stable amide is challenging and not a standard transformation. Oxidative methods exist for certain substrates, such as the oxidation of sulfonamides to N-sulfonylimines mediated by N-hydroxyphthalimide (NHPI), but their applicability to carboxamides for the formation of N-hydroxyamides is not well-established. mdpi.com Therefore, the construction of the N-hydroxypyridine-3-carboxamide moiety is almost exclusively achieved via the amide coupling strategies described in section 2.3.1.
Convergent and Linear Synthetic Routes to this compound
The synthesis of this compound is most commonly approached through a linear synthetic route . This strategy involves the sequential modification of a starting material through a series of chemical reactions to build the target molecule step-by-step.
A prevalent linear pathway commences with the synthesis of the crucial intermediate, 6-bromonicotinic acid. Several methods have been established for this initial phase:
Oxidation of a Precursor : One common method involves the oxidation of 2-bromo-5-methylpyridine. chemicalbook.com This reaction typically employs a strong oxidizing agent like potassium permanganate (B83412) to convert the methyl group into a carboxylic acid. chemicalbook.com
From 6-hydroxynicotinic acid : An alternative route starts from 6-hydroxynicotinic acid, which is treated with a halogenating agent such as phosphorus pentabromide to replace the hydroxyl group with a bromine atom. prepchem.com
Once 6-bromonicotinic acid is obtained, the subsequent and final step is the formation of the hydroxamic acid. This is achieved by coupling the carboxylic acid with hydroxylamine or one of its derivatives. nih.govnih.gov This transformation is a type of amidation reaction.
In contrast, a convergent synthetic route would involve the independent synthesis of two or more complex fragments of the target molecule, which are then combined in a final step. For this compound, a hypothetical convergent approach might involve preparing a 6-bromopyridine fragment with an activated carbonyl group at the 3-position and separately preparing a protected hydroxylamine derivative. These two fragments would then be coupled. While theoretically possible, documented syntheses predominantly favor the more straightforward linear approach. The linear route is often preferred for this particular molecule due to the ready availability of the necessary starting materials and the efficiency of the sequential reactions.
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in a multi-step synthesis. The key transformation in the synthesis of this compound is the conversion of the carboxylic acid group of 6-bromonicotinic acid into a hydroxamic acid. This step is subject to extensive optimization.
The direct coupling of a carboxylic acid with hydroxylamine typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydroxylamine. researchgate.net Several strategies and coupling reagents can be employed for this purpose, each with its own set of optimal conditions.
Key Optimization Parameters for Hydroxamic Acid Formation:
| Parameter | Description | Examples of Conditions and Reagents |
| Coupling Reagents | These reagents activate the carboxylic acid, forming a more reactive intermediate that readily reacts with hydroxylamine. | Carbodiimides (e.g., EDC), phosphonium (B103445) reagents (e.g., BOP), or triazine derivatives (e.g., CDMT). nih.gov The use of 1-Propanephosphonic acid cyclic anhydride (T3P) has also been reported as an effective promoter. |
| Solvent | The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and stabilizing transition states. | Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. |
| Temperature | Reaction temperature affects the rate of the reaction. Optimization is needed to ensure a reasonable reaction time without promoting side reactions or decomposition. | Reactions are often run at room temperature, but cooling or gentle heating may be required depending on the specific coupling agent used. |
| Base | A non-nucleophilic base is often added to neutralize the acidic byproduct of the coupling reaction and to deprotonate the hydroxylamine hydrochloride salt, if used. | Examples include triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). nih.gov |
| Alternative Methods | Advanced techniques can be employed to improve efficiency. | Microwave-assisted synthesis has been shown to significantly reduce reaction times for the conversion of esters to hydroxamic acids, a closely related transformation. organic-chemistry.org This method involves reacting an ester precursor with hydroxylamine in the presence of a base under microwave irradiation. organic-chemistry.org |
The yield of the final product is highly dependent on the successful optimization of these parameters. For instance, the direct reaction of an ester derivative of 6-bromonicotinic acid (e.g., the methyl or ethyl ester) with hydroxylamine is a viable alternative to using the free carboxylic acid. nih.gov This approach can sometimes offer advantages in terms of purification and handling. nih.gov
Below is a summary of potential reaction conditions for the key synthetic steps.
Table of Synthetic Steps and Conditions:
| Step | Starting Material | Reagent(s) | Solvent | Reported Yield (for precursor) |
| 1A: Synthesis of Intermediate | 2-bromo-5-methylpyridine | Potassium permanganate, Phase transfer catalyst | Water | 44% chemicalbook.com |
| 1B: Synthesis of Intermediate | 6-hydroxynicotinic acid | Phosphorus pentabromide | None (neat) | Not specified prepchem.com |
| 2: Final Product Formation | 6-bromonicotinic acid | Hydroxylamine hydrochloride, Coupling agent (e.g., EDC, T3P), Base (e.g., TEA) | DMF or DCM | Yields vary based on conditions |
The selection of a specific synthetic route and the fine-tuning of reaction conditions are critical for the efficient and scalable production of this compound.
Elucidation of Molecular Structure and Conformation of 6 Bromo N Hydroxypyridine 3 Carboxamide
Advanced Spectroscopic Characterization
Detailed experimental data for the advanced spectroscopic characterization of 6-Bromo-N-hydroxypyridine-3-carboxamide is not available in the reviewed scientific literature. The following sections outline the types of analyses that would be required for a thorough structural elucidation.
A ¹H NMR spectrum would be crucial for identifying the chemical environment of the hydrogen atoms in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to determine the connectivity of protons within the pyridine (B92270) ring and to confirm the presence of the N-hydroxy proton.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | --- | --- | --- |
| H-4 | --- | --- | --- |
| H-5 | --- | --- | --- |
| N-OH | --- | --- | --- |
| C(O)NH | --- | --- | --- |
Note: This table is predictive and requires experimental data for validation.
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (e.g., aromatic, carbonyl) and the influence of the bromine and N-hydroxypyridine-3-carboxamide substituents.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | --- |
| C-3 | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| C=O | --- |
Note: This table is predictive and requires experimental data for validation.
Two-dimensional NMR techniques would be employed to establish the precise connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the signals of the pyridine ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.
An IR spectrum would be used to identify the characteristic functional groups present in this compound. Key absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-N and C-Br stretching vibrations, as well as aromatic C-H and C=C/C=N ring vibrations.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (N-OH) | --- |
| N-H stretch (amide) | --- |
| C=O stretch (amide) | --- |
| Aromatic C-H stretch | --- |
| Aromatic C=C/C=N stretch | --- |
| C-Br stretch | --- |
Note: This table is predictive and requires experimental data for validation.
UV-Vis spectroscopy would provide information on the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated pyridine ring and the carbonyl group. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation in the system.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high precision. For this compound, with the chemical formula C₆H₅BrN₂O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
Table 1: Theoretical Isotopic Mass Calculation for C₆H₅BrN₂O₂
| Element | Number of Atoms | Isotope | Mass (amu) | Total Mass (amu) |
| Carbon | 6 | ¹²C | 12.000000 | 72.000000 |
| Hydrogen | 5 | ¹H | 1.007825 | 5.039125 |
| Bromine | 1 | ⁷⁹Br | 78.918337 | 78.918337 |
| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |
| Oxygen | 2 | ¹⁶O | 15.994915 | 31.989830 |
| Total | 215.953440 | |||
| Bromine | 1 | ⁸¹Br | 80.916291 | 80.916291 |
| Total (with ⁸¹Br) | 217.951394 |
Note: The table presents the calculation for the most abundant isotopes. The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions. A comprehensive search of crystallographic databases reveals that a single-crystal X-ray structure of this compound has not been publicly reported.
In the absence of experimental data, the solid-state architecture can be hypothesized based on related structures. It is anticipated that the pyridine ring would be essentially planar. The carboxamide and hydroxylamine (B1172632) moieties would exhibit specific conformations influenced by intramolecular and intermolecular hydrogen bonding. In the crystal lattice, molecules would likely be linked by a network of hydrogen bonds involving the N-hydroxy and carboxamide groups, as well as potential halogen bonding involving the bromine atom.
Tautomeric and Rotameric Equilibrium Studies
The structure of this compound is not static; it can exist in different isomeric forms known as tautomers and rotamers. The study of these equilibria is critical for a complete understanding of its chemical properties.
Investigation of Pyridine-Hydroxyl Tautomerism
The N-hydroxypyridine moiety can potentially exist in equilibrium with its pyridone-N-oxide tautomer. This type of tautomerism is a well-documented phenomenon in hydroxypyridine derivatives. The equilibrium position is highly dependent on the electronic nature of substituents and the solvent environment.
Table 2: Potential Tautomeric Forms of the Pyridine Ring
| Tautomer Name | Structural Representation |
| 6-Bromo-N-hydroxy pyridine-3-carboxamide (B1143946) | (Structure with -OH on the nitrogen) |
| 6-Bromo-1-oxo-1,x-dihydropyridine-3-carboxamide (Pyridone-N-oxide form) | (Structure with =O on the nitrogen) |
While no specific experimental or computational studies on the tautomeric equilibrium of this compound have been found, theoretical considerations suggest that the equilibrium would be influenced by the electron-withdrawing nature of the bromo and carboxamide substituents.
Analysis of Carboxamide Rotameric States
Rotation around the single bond connecting the pyridine ring and the carboxamide group, as well as the C-N bond within the carboxamide moiety, leads to the existence of different rotational isomers, or rotamers. The relative energies of these rotamers determine the preferred conformation of the molecule in solution.
The planarity of the carboxamide group is generally favored due to delocalization of the nitrogen lone pair into the carbonyl group. Two primary rotameric states can be envisioned with respect to the orientation of the carbonyl group relative to the pyridine ring. The rotational barrier between these states would be influenced by steric hindrance and electronic interactions.
Solvent Effects on Tautomeric and Rotameric Preferences
The surrounding solvent environment can play a profound role in shifting the tautomeric and rotameric equilibria. Polar solvents are known to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, in related hydroxypyridine/pyridone systems, polar solvents often favor the more polar pyridone form.
Similarly, the preference for a particular rotamer of the carboxamide group can be influenced by the solvent's ability to solvate different parts of the molecule. A detailed investigation using various spectroscopic techniques, such as NMR, in a range of solvents would be necessary to experimentally determine these preferences for this compound. However, at present, such specific studies are not available in the public domain.
Computational and Theoretical Investigations of 6 Bromo N Hydroxypyridine 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of a molecule in its ground state (lowest energy state). mdpi.com By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately predict key structural parameters. mdpi.comnih.gov For 6-Bromo-N-hydroxypyridine-3-carboxamide, DFT calculations would yield the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles. This information is crucial for understanding the molecule's steric and electronic properties.
Interactive Table: Predicted Ground State Geometric Parameters for a Pyridine (B92270) Derivative Core Structure (Illustrative Data)
The following table presents typical bond length and angle values for a brominated pyridine ring system, as determined by DFT calculations, which would be analogous to those expected for this compound.
| Parameter | Bond/Atoms Involved | Predicted Value (DFT) |
| Bond Length | C-Br | ~1.89 Å |
| C=O | ~1.23 Å | |
| N-OH | ~1.40 Å | |
| C-N (Pyridine Ring) | ~1.34 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C=O | ~121° | |
| O=C-N | ~124° | |
| Dihedral Angle | O=C-N-OH | ~180° (for planar conformer) |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive and polarizable. mdpi.com For this compound, the HOMO is expected to be localized around the electron-rich pyridine ring and the hydroxamide group, while the LUMO would be distributed across the π-system of the ring and the carbonyl group.
Interactive Table: Predicted Frontier Orbital Energies (Illustrative Data)
Based on analyses of similar brominated hydroxypyridine compounds, the following energy values are representative of what would be expected. mdpi.com
| Parameter | Description | Predicted Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.88 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.68 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 6.20 |
An Electrostatic Potential Surface (EPS) map, also referred to as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. deeporigin.com It is color-coded to identify regions of varying electron density: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), prone to nucleophilic attack. nih.govyoutube.com
For this compound, the EPS map would show significant negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom in the pyridine ring. These sites represent likely locations for hydrogen bonding and interactions with positive charges. A region of positive potential (blue) would be expected around the hydrogen atom of the N-hydroxy group, making it a potential hydrogen bond donor. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the molecule's conformational flexibility and behavior in a simulated environment (e.g., in water). These simulations can reveal the different shapes (conformers) the molecule can adopt and the energy barriers between them, offering a more realistic picture of its behavior in a biological system. For this compound, MD simulations could explore the rotation around the C-C and C-N bonds of the carboxamide side chain, identifying the most stable conformations in solution.
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a target macromolecule, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com
Docking algorithms position the ligand into the protein's binding pocket in various orientations and conformations, calculating a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com Lower binding energies suggest a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Interactive Table: Predicted Molecular Docking Results with Bromodomain Proteins (Illustrative)
This table is based on docking studies performed on the structurally similar compound 3-bromo-2-hydroxypyridine (B31989) with various bromodomain-containing proteins. researchgate.net
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| BRD2 (5IBN) | -6.5 to -7.5 | Asn429, Tyr386 |
| BRD4 (3U5K) | -6.0 to -7.0 | Asn140, Tyr97 |
| CREBBP (6CD5) | -7.0 to -8.0 | Asn1168, Tyr1125 |
Ligand-Protein Interaction Profiling
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a protein target at the atomic level. These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve preparing a 3D model of the compound and docking it into the binding sites of various biologically relevant proteins. The hydroxamic acid moiety (-CONHOH) is a known zinc-binding group, making metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) primary targets for investigation.
The results of such a study would typically be presented in a table format, summarizing the binding affinities and key interactions.
Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Hypothetical Protein A | -8.5 | TYR123, HIS234, ASP236 | 2 |
| Hypothetical Protein B | -7.2 | LEU45, PHE89, VAL101 | 1 |
| Hypothetical Protein C | -6.8 | SER77, GLN92 | 3 |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the stability of the predicted ligand-protein complex over time. An MD simulation would reveal the dynamic behavior of this compound within the binding pocket, providing insights into the flexibility of the complex and the permanence of the initial interactions identified by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Potential for Future Derivates)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, the framework can be established to guide the design of future derivatives of this compound with potentially improved activity.
To develop a QSAR model, a series of analogues of this compound would need to be synthesized and their biological activity measured. Then, various molecular descriptors for each analogue would be calculated. These descriptors fall into several categories:
Electronic Descriptors: (e.g., partial charges, dipole moment)
Steric Descriptors: (e.g., molecular volume, surface area)
Hydrophobic Descriptors: (e.g., LogP)
Topological Descriptors: (e.g., connectivity indices)
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate an equation that correlates these descriptors with biological activity. Such a model would be invaluable for predicting the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. Studies on other pyridine carboxamide and hydroxypyridine derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities.
Computational Predictions of Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of a molecule like this compound. These investigations are often based on Density Functional Theory (DFT), a quantum mechanical modeling method.
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap can indicate the chemical stability of the molecule. For this compound, mapping the HOMO and LUMO distributions would identify the likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles or hydrogen bond donors.
Illustrative Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Potential for electron donation |
| LUMO Energy | -1.2 eV | Potential for electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
| Dipole Moment | 3.2 D | Moderate polarity |
These computational predictions can guide the understanding of the molecule's intrinsic reactivity and potential metabolic fate. For example, identifying the most labile protons or the sites most susceptible to oxidation can provide hypotheses about its metabolic pathways.
Structure Activity Relationship Sar Studies of 6 Bromo N Hydroxypyridine 3 Carboxamide Derivatives and Analogs
Design and Synthesis of Analogs with Substitutions on the Pyridine (B92270) Ring
The pyridine ring serves as a central scaffold for 6-Bromo-N-hydroxypyridine-3-carboxamide, and its substitution pattern is a key determinant of biological activity. Researchers have synthesized a variety of analogs by introducing different functional groups at various positions on this ring to probe the electronic and steric requirements for optimal target engagement.
A recent study focused on a series of pyridine-3-carboxamide (B1143946) analogs and found that the nature and position of substituents on the aromatic rings strongly influenced their biological activity. For instance, the introduction of a hydroxyl group at the ortho position of one of the aromatic rings was found to be exceptionally effective in certain biological assays. nih.govnih.gov This suggests that hydrogen bonding interactions at this position may be critical for binding to the target protein.
In another study, the introduction of electron-donating groups, such as a methyl group, at the ortho position of the pyridine ring of a related carbothioamide series, demonstrated specific inhibitory activity. mdpi.com Conversely, electron-withdrawing groups like bromine and trifluoromethyl at the same position also conferred selective inhibition, indicating a complex interplay of electronic and steric factors. mdpi.com
The following table summarizes the impact of various substituents on the pyridine ring on the biological activity of related pyridine carboxamide derivatives.
| Compound ID | Pyridine Ring Substituent | Biological Activity (IC50 in µM) |
| Analog 1 | 6-Chloro | 4.07 |
| Analog 2 | 6-Trifluoromethyl | 5.96 |
| Analog 3 | 6-Methoxy | 5.52 |
| Analog 4 | 2-Methyl | 3.41 |
| Analog 5 | 2-Bromo | 14.49 |
This table presents hypothetical data based on trends observed in the cited literature for illustrative purposes.
Modifications of the N-Hydroxylated Carboxamide Moiety
The N-hydroxylated carboxamide group is a critical pharmacophoric feature of this compound, often acting as a key metal-chelating group in the active sites of various enzymes. Modifications to this moiety can significantly impact the compound's potency and selectivity.
Research on hydroxamic acid-based inhibitors has shown that the hydroxamic acid group is a crucial feature for potent biological activity, particularly in the context of urease and histone deacetylase (HDAC) inhibitors. nih.govnih.gov This group is known to effectively chelate metal ions, such as nickel in the active site of urease, leading to potent inhibition. researchgate.net
Studies on a broad range of hydroxamic acid inhibitors have established that the nature of the substituents on both the carbonyl and nitrogen atoms of the hydroxamic acid can greatly influence the biological profile. nih.gov For example, smaller groups appended to the carbonyl and larger nitrogen substituents can lead to longer in vivo duration and greater potency. nih.gov
Furthermore, the replacement of the N-hydroxyamide with other functionalities, such as N-hydroxythioamides, has been explored to modulate the electronic and chelating properties of this critical group. nih.gov
Impact of Halogen Substitution at C6 on Biological Interactions
The presence of a halogen, such as bromine, can lead to favorable halogen bonding interactions with the target protein, thereby enhancing binding affinity. Studies on other heterocyclic compounds have demonstrated that the position and nature of the halogen substituent are critical for biological activity. For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, systematically varying the halide substitution pattern at different positions significantly impacted their antiproliferative efficacy. umn.edu
In the context of pyridine-3-carboxamide derivatives, the presence of a bromo group at the ortho position (relative to the carboxamide) has been shown to result in selective inhibition against certain enzymes. mdpi.com This highlights the importance of the steric and electronic properties of the halogen at this specific position.
Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a powerful tool in drug design, where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.
The bromine atom at the C6 position could be replaced with other halogens (e.g., chlorine, fluorine) or with other groups of similar size and electronics, such as a trifluoromethyl group. Such replacements can fine-tune the lipophilicity and electronic nature of the molecule, potentially leading to improved biological activity. mdpi.com
The pyridine ring itself can be a subject for bioisosteric replacement. For instance, replacing the pyridine ring with other five- or six-membered heterocyclic rings could lead to novel scaffolds with altered biological profiles. The concept of replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of certain model compounds, opening new avenues for bioisosteric replacement in drug discovery. nih.gov
Furthermore, the carboxamide linkage can be replaced with other isosteres to alter the molecule's stability and hydrogen bonding capabilities. The synthesis of isosteric analogues of nicotinamide (B372718) adenine (B156593) dinucleotide, where the nicotinamide riboside portion is replaced by a C-nucleoside, has been successfully achieved, demonstrating the feasibility of such modifications. researchgate.netresearchgate.net
Pharmacophore Elucidation for Target-Specific Interactions
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its analogs, elucidating the pharmacophore is crucial for understanding their interaction with specific biological targets and for designing new, more potent inhibitors.
For related hydroxamic acid-based inhibitors, a common pharmacophore model includes a metal-chelating group (the hydroxamic acid), a linker, and a capping group that interacts with the surface of the target protein. For a series of fatty acid amide hydrolase (FAAH) inhibitors, a predictive pharmacophore model was generated that included two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit.
In the context of pyridine-based hydroxamic acids, particularly those targeting histone deacetylases (HDACs), the pharmacophore typically consists of a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the rim of the enzyme's active site. The pyridine ring in such inhibitors often forms part of the cap group, and its substituents can significantly influence the interaction with the protein surface.
A hypothetical pharmacophore model for this compound could feature:
A zinc-binding group (the N-hydroxylated carboxamide).
A hydrogen bond acceptor/donor network from the pyridine nitrogen and carboxamide.
A hydrophobic/halogen bonding region defined by the 6-bromo substituent.
An aromatic feature from the pyridine ring.
Understanding these key interaction points is vital for the rational design of the next generation of inhibitors based on this promising chemical scaffold.
Mechanistic Insights into the Molecular and Cellular Interactions of 6 Bromo N Hydroxypyridine 3 Carboxamide
Exploration of Metallobiological Target Engagement
The interaction with metal ions is a cornerstone of the mechanism of action for many hydroxamic acid derivatives. This engagement is primarily dictated by the hydroxamic acid functional group, -C(O)NHOH, which is a powerful metal-binding moiety.
The hydroxamic acid moiety within 6-Bromo-N-hydroxypyridine-3-carboxamide serves as a potent zinc-binding group (ZBG). This functional group is a key pharmacophore in the design of inhibitors for metalloenzymes, where a zinc ion (Zn²⁺) is crucial for catalytic activity. The ability of hydroxamic acids to chelate metal ions is well-documented. nih.gov
The interaction typically occurs through bidentate chelation, where the carbonyl oxygen and the deprotonated hydroxyl oxygen of the hydroxamic acid group coordinate with the zinc ion located in the active site of the enzyme. researchgate.netresearchgate.net This coordination forms a stable five-membered ring structure. researchgate.netresearchgate.net In aqueous solutions, the hydroxamic acid functional group can exist in two tautomeric forms, and its chelation with a metal ion often involves the more stable trans-to-cis isomerization to facilitate binding. nih.gov The strength of this interaction is fundamental to its role in enzyme inhibition, effectively sequestering the catalytic zinc ion and preventing it from participating in the enzymatic reaction.
Beyond zinc, the hydroxamic acid group exhibits strong chelating capabilities for a range of other biologically relevant divalent and trivalent metal ions. This broad chelating ability is a defining characteristic of this class of compounds. nih.govresearchgate.net
The most typical coordination involves the formation of a five-membered (O,O) chelate ring with the metal ion via the carbonyl and deprotonated hydroxyl oxygen atoms. nih.gov Hydroxamic acids show a particularly high affinity for hard metal ions like the ferric ion (Fe³⁺). nih.gov This strong interaction has led to the development of hydroxamic acid-based drugs for conditions of iron overload. nih.gov The interaction is not limited to Fe³⁺ and Zn²⁺; this functional group can also form complexes with other metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and aluminum (Al³⁺). nih.gov
The stability of these metal-ligand complexes is a critical factor. While specific stability constants for this compound are not publicly available, the general trend for hydroxamic acids shows high stability, particularly with trivalent ions like Fe³⁺.
Table 1: Illustrative Stability Constants (log β) for Hydroxamic Acid Chelation This table presents representative data for the hydroxamic acid functional group to illustrate its chelating properties, as specific data for this compound is not available.
| Metal Ion | Coordination Stoichiometry (Metal:Ligand) | Representative log β |
|---|---|---|
| Zn²⁺ | 1:2 | ~10-12 |
| Cu²⁺ | 1:2 | ~14-16 |
| Ni²⁺ | 1:2 | ~11-13 |
| Fe³⁺ | 1:3 | ~28-32 |
Biochemical Characterization of Enzyme Inhibition
The presence of a potent ZBG in this compound strongly suggests its potential as an inhibitor of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases (CAs).
While specific kinetic data for this compound have not been reported in publicly accessible literature, its structure allows for predictions based on the established activity of related hydroxamic acid-based inhibitors.
Histone Deacetylases (HDACs): Hydroxamic acids are a well-established class of HDAC inhibitors. They function by coordinating the catalytic Zn²⁺ ion in the enzyme's active site, blocking substrate access. Many potent HDAC inhibitors exhibit slow-binding kinetics, which can lead to extended residence times on the target enzyme and enhanced biological effects.
Matrix Metalloproteinases (MMPs): As zinc-dependent endopeptidases, MMPs are also primary targets for hydroxamic acid-based inhibitors. These inhibitors mimic the peptide substrate and chelate the active site zinc ion, rendering the enzyme inactive.
Carbonic Anhydrases (CAs): CAs are zinc-metalloenzymes crucial for pH regulation. While sulfonamides are the classical inhibitors, other zinc-binding moieties, including hydroxamic acids, have been explored for their inhibitory potential against various CA isoforms.
Table 2: Potential Enzyme Inhibition Profile for this compound This table is a hypothetical representation of the types of data obtained in enzyme inhibition assays. No experimental values are currently available for this specific compound.
| Enzyme Target | Assay Type | Predicted Inhibition Metric (e.g., IC₅₀, Kᵢ) |
|---|---|---|
| HDAC1 | Fluorometric Assay | Potentially in the low nM range |
| MMP-2 | Fluorogenic Peptide Assay | Potentially in the nM to µM range |
| MMP-9 | Fluorogenic Peptide Assay | Potentially in the nM to µM range |
| hCA II | CO₂ Hydrase Assay | Potentially in the nM to µM range |
Achieving selectivity for a specific enzyme isoform over others in the same family is a significant challenge in drug design. For hydroxamic acid-based inhibitors, selectivity is often governed by the chemical scaffold of the molecule that interacts with regions of the enzyme active site outside of the zinc-binding pocket. The pyridine (B92270) ring and bromo-substituent of this compound would play a crucial role in determining its selectivity profile against different HDAC, MMP, or CA isoforms. For instance, the inhibitor's cap group can exploit structural differences in the active site gorge of various HDAC isoforms to achieve selective binding. Without experimental data, the selectivity profile of this specific compound remains speculative.
Cellular Pathway Modulation Studies
The ultimate biological effect of an enzyme inhibitor is determined by its ability to modulate cellular pathways. As a putative inhibitor of metalloenzymes like HDACs and MMPs, this compound could influence numerous cellular processes.
HDAC Inhibition: Inhibition of HDACs leads to an increase in the acetylation of histone and non-histone proteins. This can result in the remodeling of chromatin, altered gene expression, and subsequent effects on cell cycle progression, differentiation, and apoptosis. For example, the upregulation of tumor suppressor genes is a common outcome of HDAC inhibition.
MMP Inhibition: By inhibiting MMPs, a compound could modulate the degradation of the extracellular matrix (ECM). This would have profound effects on processes such as cell migration, invasion, and angiogenesis, which are critical in both normal physiological and pathological conditions like cancer metastasis and inflammation.
Specific studies on the cellular pathways modulated by this compound have not been published. Research in this area would be necessary to elucidate its precise mechanism of action at the cellular level and to validate its potential as a modulator of pathways regulated by its target metalloenzymes.
Effects on Gene Expression through Chromatin Remodeling Pathways
While no studies directly link this compound to chromatin remodeling, the N-hydroxypyridine-3-carboxamide functional group is structurally analogous to the hydroxamic acid moiety, a well-known zinc-binding group found in many histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.
Inhibitors of HDACs maintain a state of histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes. Given its structural similarity to other HDAC inhibitors, it is plausible that this compound could function as an HDAC inhibitor. This hypothesis, however, requires experimental validation through enzymatic assays and cellular studies.
Modulation of Cellular Signaling Cascades
The modulation of cellular signaling is a common mechanism for compounds with antiproliferative activity. While specific pathways affected by this compound have not been elucidated, research on other bromo-substituted heterocyclic compounds has demonstrated interference with key signaling cascades. For instance, various bromo-substituted compounds have been shown to inhibit protein kinases, which are central to many signaling pathways that control cell growth, differentiation, and survival. The bromine atom can enhance the binding affinity of a molecule to its target protein through halogen bonding and by increasing its lipophilicity. Further investigation is needed to identify if this compound targets specific kinases or other signaling proteins.
Investigation of Apoptosis Induction in Cellular Models
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Studies on various carboxamide derivatives have shown their potential to trigger apoptotic pathways in cancer cells. For example, some N-substituted indole-2-carboxamides have demonstrated potent cytotoxic effects against several tumor cell lines.
The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, a family of proteases that execute the apoptotic process. While direct evidence is lacking for this compound, it is conceivable that it could induce apoptosis. Research on related compounds suggests that potential mechanisms could involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.
The table below summarizes findings on the antiproliferative activity of some N-substituted benzimidazole (B57391) carboxamides, which are structurally related to the compound of interest.
| Compound | Cell Line | IC50 (µM) |
| N-methyl-substituted derivative | MCF-7 | 3.1 |
| Cyano-substituted derivative 10 | Various | 1.2-5.3 |
| Cyano-substituted derivative 11 | Various | 1.2-5.3 |
This table presents data for N-substituted benzimidazole carboxamides and is intended for illustrative purposes only, as no direct data for this compound is available. nih.gov
Investigation of Antimicrobial Mechanisms (if applicable from research)
The pyridine carboxamide scaffold is present in several compounds with known antimicrobial properties. For instance, Isoniazid, a key antitubercular drug, is a pyridine carboxamide derivative. The antimicrobial activity of such compounds can arise from various mechanisms, including the inhibition of essential enzymes or disruption of the cell wall/membrane integrity.
Research on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has shown that some of these compounds exhibit good fungicidal activity against a range of fungi and larvicidal activity against mosquito larvae. mdpi.com Another study on benzenesulphonamide derivatives bearing a carboxamide functionality also reported antimicrobial activity against various bacteria and fungi. frontiersin.org These findings suggest that the broader class of carboxamide-containing heterocyclic compounds, which includes this compound, is a promising area for the discovery of new antimicrobial agents. However, the specific antimicrobial potential and mechanism of this compound remain to be investigated.
Chemical Reactivity and Transformations of 6 Bromo N Hydroxypyridine 3 Carboxamide
Reactivity of the Bromo Substituent
The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and, potentially, nucleophilic aromatic substitution.
The bromo group on the electron-poor pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org While specific studies detailing the direct use of 6-Bromo-N-hydroxypyridine-3-carboxamide as a substrate are not extensively documented, its reactivity can be inferred from studies on analogous 6-bromopyridine derivatives. A common strategy involves performing the cross-coupling on a more stable precursor, such as a 6-bromopyridine carbonitrile, followed by the conversion of the nitrile to the N-hydroxylated carboxamide in a later step. soton.ac.uk
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl or vinyl-aryl bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orgnih.govlibretexts.org The reaction of this compound with various aryl or vinyl boronic acids would be expected to proceed under standard Suzuki conditions, yielding 6-aryl- or 6-vinyl-N-hydroxypyridine-3-carboxamide derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govorganic-chemistry.org
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Example Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst choice depends on substrate reactivity. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Electron-rich, bulky phosphine (B1218219) ligands are often effective for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF, DMF/Water | Biphasic solvent systems are common and can enhance reaction rates. wikipedia.org |
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgmdpi.com It is anticipated that this compound would react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield 6-alkenyl-N-hydroxypyridine-3-carboxamide products. organic-chemistry.orgmasterorganicchemistry.com The reaction typically favors the formation of the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.org Research on the closely related 6-bromo-3-fluoro-2-pyridinamidoxime has shown that direct Sonogashira coupling on the amidoxime-containing substrate can result in low yields. soton.ac.uk A more successful approach involved first coupling 6-bromo-3-fluoro-2-cyanopyridine with a terminal alkyne, followed by the conversion of the cyano group to the amidoxime. soton.ac.uk This suggests that for this compound, a two-step sequence might be more efficient: Sonogashira coupling on a precursor like 6-bromopyridine-3-carbonitrile, followed by reaction with hydroxylamine (B1172632).
Interactive Table: Typical Conditions for Sonogashira Coupling of Bromopyridines
| Parameter | Example Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) or Palladium(II) complexes are used as pre-catalysts. |
| Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst. organic-chemistry.org |
| Base | Et₃N, Piperidine (B6355638), DIPA | An amine base is required, often serving as the solvent as well. |
| Solvent | THF, DMF | Anhydrous, anaerobic conditions are typically required. organic-chemistry.org |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. Aromatic rings, especially electron-deficient heterocycles like pyridine, can undergo substitution when a good leaving group (like bromide) is present and the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orgpressbooks.pub
The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack. This effect is most pronounced at the ortho (2 and 6) and para (4) positions. wikipedia.orgyoutube.com The presence of the electron-withdrawing N-hydroxylated carboxamide group at the 3-position further activates the ring, although its effect is less direct on the 6-position compared to an ortho or para substituent. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the bromide at the C6 position to form a variety of substituted pyridine derivatives. Studies on related N-methylpyridinium ions have shown that substitution of leaving groups at the 2-position by piperidine proceeds readily, confirming the susceptibility of activated pyridine rings to SNAr reactions. nih.gov
Transformations Involving the N-Hydroxylated Carboxamide
The N-hydroxylated carboxamide (hydroxamic acid) functional group is a versatile moiety capable of undergoing various transformations at the nitrogen and oxygen atoms.
The hydroxyl group of the N-hydroxylated carboxamide can be readily acylated or alkylated.
Esterification: Reaction with acylating agents such as acid chlorides or anhydrides under basic conditions would lead to the formation of O-acyl derivatives. This transformation is analogous to standard esterification procedures. nih.govmasterorganicchemistry.com These esters can serve as activated intermediates in further reactions.
Etherification (O-Alkylation): The N-hydroxy group can also be alkylated using alkyl halides in the presence of a base. This reaction yields O-alkyl hydroxamic acid derivatives. The regioselectivity (N- vs. O-alkylation) can be influenced by the reaction conditions, but O-alkylation is a common pathway for hydroxamic acids. researchgate.netnih.gov
Reduction: The N-hydroxy group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney nickel) or other reducing agents can reduce the N-OH bond to an N-H bond, converting the N-hydroxylated carboxamide into the corresponding simple carboxamide, 6-bromopyridine-3-carboxamide. google.com This transformation is analogous to the reduction of pyridine N-oxides. arkat-usa.orggoogle.com
Oxidation: The oxidation of N,N-disubstituted hydroxylamines to nitrones is a well-established transformation. chimia.chnih.gov While the N-hydroxylated carboxamide is a secondary hydroxylamine derivative, its oxidation is also plausible. Treatment with mild oxidizing agents could potentially lead to the formation of a nitroso- or nitrone-like species, although this reactivity is less commonly exploited than other transformations.
Photochemical and Thermochemical Reactivity Studies
Photochemical Reactivity: While specific photochemical studies on this compound are not available, the behavior of related compounds provides insight into its likely reactivity. N-hydroxypyridine derivatives are known to be photolabile. researchgate.netnih.gov The N-O bond, in particular, can undergo homolytic cleavage upon UV irradiation to generate a hydroxyl radical and a pyridyl-carboxamide radical. nih.gov This process is utilized in compounds like N-hydroxypyridine-2-thione, which serves as a photochemical source of hydroxyl radicals. nih.gov Similarly, pyridine N-oxides undergo photochemical valence isomerization to yield hydroxylated pyridines. acs.orgnih.gov Therefore, it is expected that this compound would be sensitive to UV light, potentially leading to radical-mediated decomposition or rearrangement products.
Role as a Synthetic Intermediate for Complex Molecular Architectures
The strategic positioning of a bromine atom, a carboxamide group, and an N-hydroxy substituent on the pyridine ring endows this compound with significant potential as a versatile intermediate in the synthesis of complex molecular architectures. This compound serves as a valuable building block for the construction of diverse heterocyclic systems, leveraging the reactivity of its distinct functional groups to forge new carbon-carbon and carbon-heteroatom bonds. Its utility is particularly notable in the generation of fused pyridine scaffolds and in the introduction of molecular diversity through cross-coupling reactions. nih.govnih.gov
The presence of the bromine atom at the 6-position is of particular importance, offering a reactive site for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the creation of intricate molecular frameworks. For instance, the Suzuki coupling reaction, which joins an organohalide with an organoboron compound, can be employed to introduce a wide array of aryl, heteroaryl, or alkyl substituents at this position. wikipedia.orglibretexts.orgyoutube.com This capability allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.
Furthermore, the pyridine-3-carboxamide (B1143946) moiety can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Depending on the nature of the substituent introduced at the 6-position and any modifications to the carboxamide group, a variety of bicyclic and polycyclic structures can be accessed. These fused pyridines are prevalent motifs in numerous biologically active compounds and functional materials. researchgate.netnih.gov
The N-hydroxy group, while less commonly exploited as a primary reactive handle in complex syntheses, can influence the reactivity of the molecule and offers possibilities for further functionalization or can act as a directing group in certain reactions.
The potential synthetic transformations of this compound are summarized in the table below, highlighting its role in generating molecular complexity.
| Reaction Type | Reagents and Conditions | Resulting Molecular Architecture | Potential Applications |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl-N-hydroxypyridine-3-carboxamides | Medicinal chemistry, materials science |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl-N-hydroxypyridine-3-carboxamides | Organic electronics, pharmaceutical synthesis |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-N-hydroxypyridine-3-carboxamides | Drug discovery, ligand synthesis |
| Intramolecular Cyclization | (Following functionalization at the 6-position) | Fused pyridopyrimidines, pyridothiazines, etc. | Development of novel bioactive heterocycles |
While specific, detailed research findings on the extensive use of this compound as a synthetic intermediate are not widely documented in publicly available literature, its structural features strongly suggest its utility in the construction of complex molecules. The principles of modern synthetic organic chemistry provide a clear roadmap for how this compound can be effectively utilized as a versatile building block for the synthesis of novel and intricate molecular architectures. nih.govresearcher.life
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-N-hydroxypyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Start with pyridine-3-carboxamide as the core structure. Introduce the bromo group at the 6-position via electrophilic substitution using reagents like NBS (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
- Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., DCM or DMF) to minimize side products. Monitor progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using NMR (¹H/¹³C) and mass spectrometry.
Q. How can researchers confirm the structural integrity of this compound using crystallography?
- Methodology :
- Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water).
- Use X-ray diffraction (XRD) with SHELX software for structure refinement . Key parameters: bond angles, Br–C distances (~1.90–1.93 Å), and hydrogen-bonding patterns between the hydroxamic acid and carboxamide groups.
- Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities.
Q. What analytical techniques are critical for characterizing impurities in this compound?
- Methodology :
- Employ HPLC-MS with a C18 column (acetonitrile/water mobile phase) to detect trace byproducts (e.g., debrominated derivatives).
- Use 2D NMR (COSY, HSQC) to identify regioisomeric impurities. For example, accidental bromination at the 2-position would alter coupling constants in the aromatic region.
- Quantify residual solvents (DMF, DCM) via GC-MS with headspace sampling.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- For unexpected NMR shifts (e.g., deshielded protons), perform variable-temperature NMR to assess dynamic effects like tautomerism.
- If mass spectrometry shows anomalous fragmentation, use high-resolution MS (HRMS) and isotope pattern analysis to distinguish between isobaric species.
- Cross-validate with computational chemistry (e.g., Gaussian DFT calculations for predicted NMR/IR spectra) .
Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to enhance yields .
- Monitor regioselectivity: Bromine at the 6-position may sterically hinder coupling; compare with 2- or 4-bromo analogs.
- Use in situ IR spectroscopy to track reaction progress and identify intermediates.
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., metalloenzymes) to assess hydroxamic acid chelation with metal ions (Zn²⁺, Fe³⁺).
- Calculate binding energies and compare with known inhibitors (e.g., SAHA for HDACs).
- Validate predictions via enzymatic assays (e.g., fluorogenic substrate cleavage) and correlate IC₅₀ values with computational results.
Q. What experimental designs address contradictions in thermal stability data for this compound?
- Methodology :
- Conduct differential scanning calorimetry (DSC) under nitrogen to determine melting/decomposition points.
- Compare thermogravimetric analysis (TGA) profiles across batches to identify moisture sensitivity or polymorphic transitions.
- Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the hydroxamic acid group).
Key Considerations
- Data Validation : Always cross-reference XRD, NMR, and computational models to resolve structural ambiguities .
- Reaction Optimization : Screen catalysts and solvents systematically; brominated pyridines often require tailored conditions .
- Biological Assays : Prioritize target-specific assays over broad screens due to the hydroxamic acid group’s promiscuous metal-binding behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
